molecular formula C15H19NO3 B008924 tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 104668-15-7

tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B008924
M. Wt: 261.32 g/mol
InChI Key: RQBSVZLMTABKNG-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of related dihydroisoquinoline compounds typically involves chemoselective tert-butoxycarbonylation reactions. For instance, 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) has been effectively used as a tert-butoxycarbonylation reagent for aromatic and aliphatic amine hydrochlorides and phenols, proceeding in high yield under mild conditions without the necessity of a base. This approach offers a versatile method for synthesizing dihydroisoquinoline derivatives, including tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, highlighting the utility and adaptability of BBDI in organic synthesis (Ouchi et al., 2002).

Molecular Structure Analysis The molecular structure of tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate and its derivatives is characterized by the presence of a dihydroisoquinoline core, which is crucial for its reactivity and interaction with various reagents. The structural elucidation is typically achieved through NMR spectroscopy, among other analytical techniques, ensuring the correct identification and characterization of the synthesized compounds.

Chemical Reactions and Properties Tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate undergoes various chemical reactions, reflecting its reactivity and potential for further transformation. For instance, compounds like BBDI demonstrate high chemoselectivity in tert-butoxycarbonylation reactions, indicative of the functional group transformations that tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate might also undergo. These reactions proceed under mild conditions, offering a broad utility in synthesizing more complex molecules (Saito et al., 2006).

Scientific Research Applications

  • Tert-Butoxycarbonylation and Amide/Ester Formation : It is utilized in tert-butoxycarbonylation of acidic substrates, amide formation with carboxylic acids, and ester formation with N-protected amino acids. This was discussed in the study by Saito and Takahata (2009) titled "2(1H)‐Isoquinolinecarboxylic Acid, 1‐(1,1‐Dimethylethoxy)‐1,1‐dimethylethyl Ester" (Saito & Takahata, 2009).

  • Anticancer Drug Intermediates : It serves as an important intermediate in the synthesis of small molecule anticancer drugs, as indicated in the paper "Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H) -carboxylate" by Zhang et al. (2018) (Zhang, Ye, Xu, & Xu, 2018).

  • Chemical Transformations and Reactivity Studies : It is used in various chemical transformations, such as Diels-Alder endo-adducts and reactivity studies, as detailed by Moskalenko and Boev (2014) in their study "Synthesis and chemical transformations of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate" (Moskalenko & Boev, 2014).

  • Structural-Activity Relationship Studies in Antitumor Antibiotics : The compound can be utilized for structural-activity relationship studies of antitumor antibiotic tetrahydroisoquinoline natural products, as suggested in Li et al.'s (2013) research "Synthetic Studies on Potent Marine Drugs: Synthesis and the Crystal Structure of 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic Acid" (Li, Wang, Wang, Luo, & Wu, 2013).

  • Preparation of Hexahydroindolinones : It's valuable in Diels-Alder reactions and the preparation of hexahydroindolinones, as discussed in the paper by Padwa, Brodney, and Lynch (2003), "Preparation and Diels‐Alder reaction of a 2‐Amido Substituted Furan: tert‐Butyl 3a‐Methyl‐5‐Oxo‐2,3,3a,4,5,6‐Hexahydroindole‐1‐Carboxylate" (Padwa, Brodney, & Lynch, 2003).

  • Decarboxylation and Alkaloid Synthesis : The synthesized tetrahydroisoquinolines can be decarboxylated to produce various derivatives and the phthalide isoquinoline alkaloid (+)-corlumine, as described in the study by Huber and Seebach (1987), "EPC-Synthesis of tetrahydroisoquinolines by diastereoselective alkylation at the 1-position of phenylalanine-derived precursors. Synthesis of the alkaloid (+)-corlumine" (Huber & Seebach, 1987).

  • Malaria Drug Development : N-tert-Butyl isoquine (GSK369796), a 4-aminoquinoline drug candidate, shows activity against Plasmodium falciparum and is effective in rodent malaria models. This application is mentioned in O’Neill et al.'s (2009) paper, "Candidate selection and preclinical evaluation of N-tert-butyl isoquine (GSK369796), an affordable and effective 4-aminoquinoline antimalarial for the 21st century" (O’Neill et al., 2009).

properties

IUPAC Name

tert-butyl 3-formyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-9-12-7-5-4-6-11(12)8-13(16)10-17/h4-7,10,13H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBSVZLMTABKNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00479797
Record name tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

CAS RN

104668-15-7
Record name tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00479797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-formyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 3-formyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Citations

For This Compound
3
Citations
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